molecular formula C8H15NO B11767572 Octahydro-1H-cyclopenta[c]pyridin-6-ol

Octahydro-1H-cyclopenta[c]pyridin-6-ol

Katalognummer: B11767572
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: DRKGLNWSLLVSNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-1H-cyclopenta[c]pyridin-6-ol (CAS 1326344-86-8) is a bicyclic, conformationally restricted organic compound that serves as a valuable, three-dimensional scaffold in medicinal chemistry and drug discovery. This chiral building block is structurally related to privileged motifs used in developing potent therapeutic agents. Research indicates that the octahydro-1H-cyclopenta[c]pyridine core is a key structural feature in advanced pharmaceutical candidates, notably as a high-affinity antagonist of retinol-binding protein 4 (RBP4) . Such RBP4 antagonists are investigated for their potential to treat age-related macular degeneration (AMD) and Stargardt disease by reducing the accumulation of cytotoxic bisretinoids in the retina . Furthermore, this scaffold is recognized for its application in designing conformationally restricted analogues of bioactive molecules, such as gamma-aminobutyric acid (GABA), which are crucial for probing neurological receptors and metabolic pathways . With its defined stereocenters and functionalized structure, Octahydro-1H-cyclopenta[c]pyridin-6-ol provides researchers with a versatile intermediate for synthesizing complex molecules, exploring structure-activity relationships (SAR), and creating novel chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-ol

InChI

InChI=1S/C8H15NO/c10-8-3-6-1-2-9-5-7(6)4-8/h6-10H,1-5H2

InChI-Schlüssel

DRKGLNWSLLVSNU-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2C1CC(C2)O

Herkunft des Produkts

United States

Methodological & Application

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in Octahydro-1H-cyclopenta[c]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Octahydro-1H-cyclopenta[c]pyridin-6-ol Scaffold in Medicinal Chemistry

The octahydro-1H-cyclopenta[c]pyridine core is a privileged scaffold in modern drug discovery, appearing in a variety of biologically active molecules.[1][2] Its rigid, three-dimensional structure allows for precise spatial presentation of pharmacophoric elements, making it an attractive template for targeting a range of biological receptors. The secondary hydroxyl group at the 6-position of Octahydro-1H-cyclopenta[c]pyridin-6-ol is a key handle for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) through the introduction of a wide array of functional groups.

This guide provides a detailed technical overview and actionable protocols for the functionalization of this pivotal hydroxyl group. The methodologies discussed herein are selected for their reliability, efficiency, and applicability to this specific bicyclic amine scaffold, taking into account potential challenges such as steric hindrance and the presence of the basic nitrogen atom.

PART 1: Foundational Strategies for Hydroxyl Group Functionalization

The secondary alcohol of Octahydro-1H-cyclopenta[c]pyridin-6-ol can be transformed into a variety of functional groups, primarily ethers, esters, and amines. The choice of synthetic route will depend on the desired final compound and the overall synthetic strategy. Below, we detail robust protocols for these key transformations.

Etherification: Expanding the Hydrophobic and Polar Frontiers

Etherification of the hydroxyl group can introduce a range of substituents, from simple alkyl chains to more complex moieties, modulating the lipophilicity and hydrogen bonding capacity of the molecule.

The Williamson ether synthesis, a cornerstone of ether formation, proceeds via an S\textsubscriptN2 reaction between an alkoxide and an alkyl halide.[3][4][5] While powerful, its application to secondary alcohols requires careful consideration of competing elimination reactions, especially with sterically demanding alkyl halides.[3][4]

Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Octahydro-1H-cyclopenta[c]pyridin-6-ol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the desired primary alkyl halide (e.g., iodomethane, benzyl bromide; 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to the more nucleophilic alkoxide.

  • Anhydrous conditions are critical to prevent quenching of the NaH and the alkoxide.

  • The reaction is best suited for primary alkyl halides to minimize the competing E2 elimination pathway that is more prevalent with secondary and tertiary halides.[4]

For more challenging substrates or when avoiding strongly basic conditions is desirable, iron-catalyzed etherification offers a valuable alternative. This method can be used for the synthesis of both symmetrical and unsymmetrical ethers directly from alcohols.[6][7]

Protocol: Iron(III)-Catalyzed Unsymmetrical Etherification

  • To a solution of Octahydro-1H-cyclopenta[c]pyridin-6-ol (1.0 eq) and a primary alcohol (1.0 eq) in dichloromethane (DCM, 0.25 M), add iron(III) triflate (Fe(OTf)\textsubscript3, 5 mol %) and ammonium chloride (NH\textsubscript4Cl, 5 mol %).[6]

  • Heat the reaction mixture at 45 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with DCM.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Iron(III) triflate acts as a Lewis acid to activate the alcohol, facilitating nucleophilic attack by the second alcohol.[6]

  • The addition of ammonium chloride can suppress side reactions.[6][7]

  • This method avoids the need for pre-formation of an alkoxide, offering operational simplicity.

Esterification: Introducing Carbonyl Functionality

Esterification is a widely used strategy to introduce a carbonyl group, which can act as a hydrogen bond acceptor and provide a site for further chemical modification.

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9][10][11] This method is particularly well-suited for secondary alcohols and acid-sensitive substrates.[8][11]

Protocol: Steglich Esterification

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), Octahydro-1H-cyclopenta[c]pyridin-6-ol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of DCC (1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO\textsubscript3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

Causality Behind Experimental Choices:

  • DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10]

  • DMAP intercepts this intermediate to form a more reactive N-acylpyridinium species, which is then attacked by the alcohol.[10][11] This catalytic cycle prevents side reactions and accelerates the esterification.[10]

  • The reaction is performed under neutral conditions, which is advantageous given the basic nitrogen in the substrate.[11]

Acylation using an acid anhydride is a powerful and often high-yielding method, especially when catalyzed by a Lewis acid or a nucleophilic catalyst.[12][13][14]

Protocol: Bi(OTf)\textsubscript3-Catalyzed Acylation

  • To a solution of Octahydro-1H-cyclopenta[c]pyridin-6-ol (1.0 eq) and the acid anhydride (e.g., acetic anhydride, benzoic anhydride; 1.5 eq) in a suitable solvent like acetonitrile or DCM (0.2 M), add bismuth(III) triflate (Bi(OTf)\textsubscript3, 1-5 mol %).[13]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO\textsubscript3.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • Bi(OTf)\textsubscript3 is a highly effective Lewis acid catalyst that activates the acid anhydride towards nucleophilic attack by the alcohol.[13]

  • The method is often tolerant of various functional groups and can be performed under mild conditions.[13]

Conversion to Amines: A Gateway to Novel Pharmacophores

Direct conversion of the hydroxyl group to an amine introduces a key basic center and a site for further derivatization.

The Mitsunobu reaction is a versatile method for converting alcohols to a wide range of functional groups, including amines, with inversion of stereochemistry.[15][16][17] This is particularly valuable for controlling the stereochemical outcome at the C-6 position.

Protocol: Mitsunobu Reaction for Azide Formation and Subsequent Reduction

  • Azide Formation: Dissolve Octahydro-1H-cyclopenta[c]pyridin-6-ol (1.0 eq), triphenylphosphine (PPh\textsubscript3, 1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[15]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture and purify the crude azide by flash column chromatography.

  • Reduction to Amine: Dissolve the purified azide in THF or methanol. Add a reducing agent such as PPh\textsubscript3 followed by water (Staudinger reduction), or perform a catalytic hydrogenation (e.g., H\textsubscript2, Pd/C).

  • Purify the resulting amine by an appropriate method (e.g., acid-base extraction or chromatography).

Causality Behind Experimental Choices:

  • The combination of PPh\textsubscript3 and DEAD/DIAD activates the hydroxyl group, making it a good leaving group.[16]

  • The reaction proceeds via an S\textsubscriptN2 mechanism, resulting in a clean inversion of the stereocenter.[16][17]

  • The two-step procedure via an azide intermediate is a reliable way to introduce the amine functionality.[18]

PART 2: Quantitative Data and Workflow Visualization

Table 1: Comparison of Functionalization Methods
Reaction Key Reagents Typical Yields Reaction Conditions Key Advantages Potential Challenges
Williamson Ether Synthesis NaH, Alkyl Halide60-85%0 °C to RT, AnhydrousWell-established, versatileCompeting elimination, requires strong base
Iron-Catalyzed Etherification Fe(OTf)\textsubscript3, Alcohols70-90%45 °CMild, avoids strong baseCatalyst may require screening
Steglich Esterification DCC, DMAP, Carboxylic Acid80-95%0 °C to RT, AnhydrousMild, high-yielding, good for sensitive substratesDCU byproduct removal
Bi(OTf)\textsubscript3-Catalyzed Acylation Bi(OTf)\textsubscript3, Acid Anhydride85-98%Room TemperatureFast, efficient, low catalyst loadingAnhydride availability
Mitsunobu Amination (via Azide) PPh\textsubscript3, DEAD/DIAD, DPPA65-85% (two steps)0 °C to RT, AnhydrousStereochemical inversion, broad scopeStoichiometric byproducts, azide handling
Diagrams of Experimental Workflows

Etherification_Workflow cluster_williamson Williamson Ether Synthesis cluster_iron Iron-Catalyzed Etherification W_Start Octahydro-1H-cyclopenta[c]pyridin-6-ol W_Alkoxide Alkoxide Formation (NaH, THF, 0 °C to RT) W_Start->W_Alkoxide W_Alkyl Alkylation (R-X, 0 °C to RT) W_Alkoxide->W_Alkyl W_Workup Work-up & Purification W_Alkyl->W_Workup W_Product Ether Product W_Workup->W_Product I_Start Octahydro-1H-cyclopenta[c]pyridin-6-ol + R-OH I_React Reaction (Fe(OTf)3, NH4Cl, 45 °C) I_Start->I_React I_Workup Work-up & Purification I_React->I_Workup I_Product Ether Product I_Workup->I_Product

Caption: Comparative workflow for ether synthesis.

Esterification_Workflow cluster_steglich Steglich Esterification cluster_bi Bi(OTf)3-Catalyzed Acylation S_Start Alcohol + Carboxylic Acid S_React Coupling (DCC, DMAP, 0 °C to RT) S_Start->S_React S_Filter Filter DCU S_React->S_Filter S_Workup Work-up & Purification S_Filter->S_Workup S_Product Ester Product S_Workup->S_Product B_Start Alcohol + Acid Anhydride B_React Reaction (Bi(OTf)3, RT) B_Start->B_React B_Workup Work-up & Purification B_React->B_Workup B_Product Ester Product B_Workup->B_Product

Caption: Comparative workflow for ester synthesis.

Amination_Workflow Mitsunobu Amination Pathway A_Start Octahydro-1H-cyclopenta[c]pyridin-6-ol A_Mitsunobu Mitsunobu Reaction (PPh3, DEAD, DPPA) A_Start->A_Mitsunobu A_Azide Intermediate Azide (with inverted stereochemistry) A_Mitsunobu->A_Azide A_Reduction Reduction (e.g., H2, Pd/C or Staudinger) A_Azide->A_Reduction A_Product Amine Product A_Reduction->A_Product

Caption: Workflow for stereoinvertive amination.

Conclusion

The functionalization of the hydroxyl group in Octahydro-1H-cyclopenta[c]pyridin-6-ol is a critical step in the synthesis of novel chemical entities for drug discovery. The protocols detailed in this guide offer a range of reliable and efficient methods for achieving etherification, esterification, and amination. The choice of method should be guided by the desired final product, the stereochemical requirements, and the compatibility with other functional groups in the molecule. By understanding the causality behind the experimental conditions, researchers can effectively troubleshoot and adapt these protocols to their specific synthetic needs.

References

  • Verkade, J. G., et al. "Superbase-Promoted Acylation of Hindered Alcohols." The Journal of Organic Chemistry, 1996. [Link]

  • Mutti, F. G., et al. "Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades." PMC, 2015. [Link]

  • Vaino, A. R., and Szarek, W. A. "Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates." Organic Letters, 2001. [Link]

  • Orita, A., et al. "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3." Organic Chemistry Portal. [Link]

  • "Acid to Ester - Common Conditions." Organic Chemistry Portal. [Link]

  • Dodge, J. A., et al. "A general procedure for mitsunobu inversion of sterically hindered alcohols." Organic Syntheses, 1996. [Link]

  • "Synthesis of secondary and tertiary amines." Organic Chemistry Portal. [Link]

  • Gadek, T. R., and Wróbel, Z. "NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES." Synthetic Communications, 2001. [Link]

  • "One Pot Conversion of Alcohols to Amines." designer-drug.com. [Link]

  • "Steglich esterification." Wikipedia. [Link]

  • Kammoun, M., et al. "A New Simplified Method for Esterification of Secondary and Tertiary Alcohols." Synthetic Communications, 1997. [Link]

  • "Efficient Conversion of Alcohols into Primary Amines." Organic Chemistry Portal. [Link]

  • Wang, C., et al. "Highly diastereoselective synthesis of an octahydro-1H-cyclpenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne." Organic Chemistry Frontiers, 2021. [Link]

  • "Mitsunobu reaction." Wikipedia. [Link]

  • Jordan, A., et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 2021. [Link]

  • Bhaumik, A., and Mukherjee, C. "Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols." ACS Omega, 2018. [Link]

  • "Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole." ResearchGate. [Link]

  • Baker, M. A., et al. "Process for esterification of secondary alcohols containing an ether group by reaction in the presence of a cation exchange resin catalyst.
  • Neises, B., and Steglich, W. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate." Organic Syntheses. [Link]

  • "Mitsunobu Reaction." Organic Chemistry Portal. [Link]

  • "Mitsunobu reaction - Organic Synthesis." Organic Synthesis. [Link]

  • "Ether synthesis by etherification (alkylation)." Organic Chemistry Portal. [Link]

  • Krische, M. J. "Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon." PMC, 2015. [Link]

  • Bakos, É., et al. "Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy." Chemical Science, 2025. [Link]

  • "Williamson Ether Synthesis." ChemTalk. [Link]

  • "Mitsunobu Reaction." Master Organic Chemistry. [Link]

  • "Preparation of Esters." Chemistry Steps. [Link]

  • "The Williamson Ether Synthesis." Master Organic Chemistry. [Link]

  • "Alcohols To Ethers via Acid Catalysis." Master Organic Chemistry. [Link]

  • "Ester synthesis by esterification." Organic Chemistry Portal. [Link]

  • "Highly Diastereoselective Synthesis of Octahydro-1H-cyclpenta[c]pyridine Skeleton via Pd/Au-Relay Catalyzed Cascade Reaction of (Z)-1-Iodo-1,6-diene and Alkyne." ResearchGate. [Link]

  • "Williamson ether synthesis." Wikipedia. [Link]

  • "Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction." ChemRxiv. [Link]

  • "Enantioselective Alcohol C-H Functionalization for Polyketide Construction: Unlocking Redox-Economy and Site-Selectivity for Ideal Chemical Synthesis." R Discovery. [Link]

  • "Williamson ether synthesis trouble, 2.0." Reddit. [Link]

  • "Enantioconvergent transformations of secondary alcohols through borrowing hydrogen catalysis." Chemical Society Reviews. [Link]

  • Bhaumik, A., and Mukherjee, C. "Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols." ACS Omega. [Link]

  • "Ch16 : ROH + R' X -> ROR' (Williamson)." University of Calgary. [Link]

  • "Visible light-induced direct α C–H functionalization of alcohols." ResearchGate. [Link]

  • "Acylation of Alcohols and Amines." Science of Synthesis. [Link]

  • "Direct synthesis of 2,6-disubstituted pyridines from bicyclic ketals." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Al-Kadhemy, M. F. A., et al. "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." PMC, 2023. [Link]

  • "Construction of Octahydro-4H-cyclopenta[b]pyridin-6-one Skeletons using Pot, Atom, and Step Economy (PASE) Synthesis." PubMed. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of Octahydro-1H-cyclopenta[c]pyridin-6-ol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The octahydro-1H-cyclopenta[c]pyridine scaffold is a privileged structural motif found in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, bicyclic structure allows for precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutics. This application note provides a detailed, scalable, and robust protocol for the synthesis of a key intermediate, Octahydro-1H-cyclopenta[c]pyridin-6-ol. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a self-validating experimental workflow.

The synthetic strategy outlined herein is designed for scalability, focusing on cost-effective reagents and reaction conditions that are amenable to large-scale production. The protocol is divided into three main stages: the construction of a spirocyclic intermediate, its rearrangement to the desired cyclopenta[c]pyridine core, and the final stereoselective reduction to yield the target alcohol.

Synthetic Strategy Overview

The overall synthetic pathway is depicted in the workflow diagram below. The synthesis commences with the N-benzylation of a commercially available starting material, followed by a Dieckmann condensation to construct the five-membered carbocyclic ring of the spirocyclic intermediate. Subsequent deprotection and rearrangement, followed by a two-step reduction sequence, afford the target Octahydro-1H-cyclopenta[c]pyridin-6-ol.

Synthetic_Workflow A Step 1: N-Benzylation B Step 2: Dieckmann Condensation A->B Intermediate 1 C Step 3: Decarboxylation B->C Intermediate 2 D Step 4: Catalytic Hydrogenation (Deprotection & Ring Reduction) C->D Intermediate 3 E Step 5: Ketone Reduction D->E Intermediate 4 F F E->F Final Product: Octahydro-1H-cyclopenta[c]pyridin-6-ol

Caption: Synthetic workflow for Octahydro-1H-cyclopenta[c]pyridin-6-ol.

Experimental Protocols

Part 1: Synthesis of 2-Benzyl-2-azaspiro[4.4]nonane-1,6-dione (Intermediate 2)

This part details the synthesis of the key spirocyclic intermediate. The N-benzylation protects the amine and the subsequent Dieckmann condensation is a reliable method for the formation of five-membered rings[1][2][3].

Step 1: Synthesis of Diethyl 1-benzyl-2,2-piperidinedicarboxylate (Intermediate 1)

  • Materials: Diethyl 2,2-piperidinedicarboxylate, Benzyl bromide, Potassium carbonate, Acetonitrile.

  • Procedure:

    • To a stirred solution of diethyl 2,2-piperidinedicarboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield diethyl 1-benzyl-2,2-piperidinedicarboxylate as a colorless oil.

Step 2: Dieckmann Condensation to form Ethyl 2-benzyl-1-oxo-2-azaspiro[4.4]nonane-6-carboxylate

  • Materials: Diethyl 1-benzyl-2,2-piperidinedicarboxylate, Sodium ethoxide, Toluene (anhydrous).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of diethyl 1-benzyl-2,2-piperidinedicarboxylate (1.0 eq) in anhydrous toluene.

    • Add a solution of sodium ethoxide (1.5 eq) in ethanol portion-wise at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110°C) for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (1M) until the solution is acidic (pH ~5-6).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 3: Decarboxylation to 2-Benzyl-2-azaspiro[4.4]nonane-1,6-dione (Intermediate 2)

  • Materials: Crude ethyl 2-benzyl-1-oxo-2-azaspiro[4.4]nonane-6-carboxylate, Sulfuric acid (10% aqueous solution).

  • Procedure:

    • To the crude product from the previous step, add a 10% aqueous solution of sulfuric acid.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Benzyl-2-azaspiro[4.4]nonane-1,6-dione.

Part 2: Synthesis of Octahydro-1H-cyclopenta[c]pyridin-6-one (Intermediate 4)

This stage involves the crucial rearrangement of the spirocyclic system and subsequent reduction of the pyridine ring. Catalytic hydrogenation is a scalable and efficient method for both debenzylation and pyridine ring reduction[4][5][6][7].

Step 4: Catalytic Hydrogenation for Deprotection and Ring Reduction

  • Materials: 2-Benzyl-2-azaspiro[4.4]nonane-1,6-dione, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 2-Benzyl-2-azaspiro[4.4]nonane-1,6-dione (1.0 eq) in ethanol.

    • Carefully add 10% Pd/C (10% w/w).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50-100 psi.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude Octahydro-1H-cyclopenta[c]pyridin-6-one. This intermediate is often used in the next step without further purification.

Part 3: Final Reduction to Octahydro-1H-cyclopenta[c]pyridin-6-ol (Final Product)

The final step is the stereoselective reduction of the ketone to the desired alcohol.

Step 5: Ketone Reduction

  • Materials: Crude Octahydro-1H-cyclopenta[c]pyridin-6-one, Sodium borohydride, Methanol.

  • Procedure:

    • Dissolve the crude Octahydro-1H-cyclopenta[c]pyridin-6-one from the previous step in methanol and cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Octahydro-1H-cyclopenta[c]pyridin-6-ol.

Data Summary

The following table summarizes the expected yields and key analytical data for the synthesized compounds.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data (Expected)
1Diethyl 1-benzyl-2,2-piperidinedicarboxylateC18H25NO4319.4085-951H NMR, 13C NMR, MS
2-32-Benzyl-2-azaspiro[4.4]nonane-1,6-dioneC15H17NO2243.3070-801H NMR, 13C NMR, IR, MS
4Octahydro-1H-cyclopenta[c]pyridin-6-oneC8H13NO139.2080-901H NMR, 13C NMR, MS (often carried to next step crude)
5Octahydro-1H-cyclopenta[c]pyridin-6-olC8H15NO141.2185-951H NMR, 13C NMR, MS, Elemental Analysis

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of Octahydro-1H-cyclopenta[c]pyridin-6-ol, a valuable intermediate in drug discovery. The described synthetic route utilizes well-established and scalable reactions, ensuring its applicability in both academic and industrial settings. The detailed step-by-step procedures, along with the rationale behind the experimental choices, are intended to provide researchers with a reliable and self-validating guide for the preparation of this important molecular scaffold.

References

  • ResearchGate. Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Available from: [Link]

  • PMC. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Available from: [Link]

  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • Organic Reactions. The Dieckmann Condensation. Available from: [Link]

  • Dieckmann Reaction. Available from: [Link]

  • University of Wollongong. Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Highly diastereoselective synthesis of an octahydro-1H-cyclpenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. Available from: [Link]

  • Figshare. Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Available from: [Link]

  • HETEROCYCLES. SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. Available from: [Link]

  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available from: [Link]

  • HETEROCYCLES. ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION O. Available from: [Link]

  • PubMed. Construction of Octahydro-4H-cyclopenta[b]pyridin-6-one Skeletons using Pot, Atom, and Step Economy (PASE) Synthesis. Available from: [Link]

  • Synthesis. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Available from: [Link]

  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available from: [Link]

  • PMC. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Available from: [Link]

  • MDPI. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh 3 -CBr 4. Available from: [Link]

  • Google Patents. Improved production process of 2-butyl-1,3-diaze spiro[1][1] nonane-1-ene-4-ketone. Available from:

  • MDPI. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Available from: [Link]

  • ResearchGate. The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. Available from: [Link]

  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. Available from: [Link]

Sources

Application Note: Preparation of Pharmaceutical Salts of Octahydro-1H-cyclopenta[c]pyridin-6-ol

[1]

Introduction & Molecule Profile[1]

Octahydro-1H-cyclopenta[c]pyridin-6-ol is a saturated bicyclic system containing a basic secondary amine (piperidine ring) and a polar hydroxyl group (cyclopentane ring).[1] In drug development, this scaffold acts as a rigid pharmacophore, often mimicking proline or piperidine structural motifs in GPCR ligands and kinase inhibitors.[1]

Physicochemical Challenges[1]
  • Basicity: The secondary amine (N-2 position in [c]-fused systems) typically exhibits a pKa between 9.5 and 10.5 .[1] This high basicity makes it prone to forming hygroscopic salts with strong inorganic acids.[1]

  • Stereochemistry: The fusion of the rings creates cis and trans bridgehead isomers.[1] The C-6 hydroxyl group adds another chiral center.[1] Salt formation is a critical tool for diastereomeric enrichment (purification) of the desired isomer.[1]

  • Solubility: The free base is lipophilic but polar.[1] It is generally soluble in chlorinated solvents (DCM) and alcohols, but sparingly soluble in water.[1]

Pre-Formulation Characterization[1]

Before initiating crystallization, the following parameters must be established to define the "Design Space" of the experiment.

pKa Determination (Potentiometric Titration)
  • Objective: Determine the exact

    
     between the base and potential counter-ions.
    
  • Rule of Thumb: A

    
     (pKa
    
    
    - pKa
    
    
    ) > 3 is required for stable salt formation.[1]
  • Protocol: Dissolve 5 mg of free base in water/methanol (co-solvent if insoluble). Titrate with 0.1 N HCl.

  • Target: For this amine, expect pKa ~10.0.[1]

    • Compatible Acids: HCl, H

      
      SO
      
      
      , Methanesulfonic acid, Tartaric acid, Fumaric acid.[1]
    • Incompatible Acids: Weak acids like acetic acid (pKa 4.[1]75) may form unstable co-crystals rather than salts.[1]

Solubility Mapping

Determine solubility of the Free Base in key solvents at 25°C and 50°C.[1]

Solvent ClassSolventSolubility (mg/mL)Role in Protocol
Class 2 (Polar) Methanol (MeOH)> 50 (High)Primary Solvent
Class 2 (Polar) Ethanol (EtOH)> 30 (High)Primary Solvent
Class 3 (Aprotic) AcetoneModerateAnti-solvent
Class 3 (Aprotic) Ethyl Acetate (EtOAc)Low (< 5)Anti-solvent
Class 3 (Non-polar) HeptaneInsolubleStrong Anti-solvent
Chlorinated Dichloromethane> 100Extraction/Dissolution

Salt Screening Workflow

The following diagram illustrates the decision matrix for selecting the optimal salt form.

SaltScreeningWorkflowStartStart: Octahydro-1H-cyclopenta[c]pyridin-6-ol(Free Base)pKaCheckCheck pKa (~10.0)Select Counter-ionsStart->pKaCheckSolventScreenSolubility Screen(MeOH, EtOH, IPA, Acetone)pKaCheck->SolventScreenAcidAdditionAcid Addition(1.05 eq for mono, 0.55 eq for di)SolventScreen->AcidAdditionPrecipitationPrecipitation Observed?AcidAddition->PrecipitationHeatCoolHeat to 50°C -> Slow Cool to 5°CPrecipitation->HeatCoolNo (Solution)SolidIsolationIsolate Solid(Filtration/Centrifugation)Precipitation->SolidIsolationYes (Immediate)AntiSolventAdd Anti-solvent(EtOAc, MTBE)HeatCool->AntiSolventNo CrystalsHeatCool->SolidIsolationCrystals FormedEvaporationSlow EvaporationAntiSolvent->EvaporationStill SolubleAntiSolvent->SolidIsolationEvaporation->SolidIsolationCharacterizationCharacterization(XRPD, DSC, NMR)SolidIsolation->Characterization

Figure 1: Decision tree for salt screening of bicyclic amines. Blue nodes indicate critical milestones.[1]

Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt (Standard)

Use Case: Initial solubility improvement and stability testing.

Rationale: HCl is the most common pharmaceutical counter-ion.[1] However, for this scaffold, HCl salts can be hygroscopic.[1] This protocol uses an anhydrous approach to minimize oiling out.[1]

Materials:

  • Free Base: 1.0 g (approx.[1] 7.0 mmol)[1][2]

  • Solvent: Isopropyl Alcohol (IPA) - 10 mL

  • Acid: 4M HCl in Dioxane or IPA (anhydrous)[1]

Steps:

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of IPA at 40°C. Ensure complete dissolution.

  • Acid Addition: While stirring at 300 RPM, slowly add 1.9 mL (1.1 equivalents) of 4M HCl in Dioxane dropwise over 10 minutes.

    • Observation: A white precipitate should form immediately.[1] If oiling occurs, heat the mixture to 60°C until the oil redissolves, then cool slowly.[1]

  • Aging: Stir the slurry at room temperature (25°C) for 2 hours to allow crystal ripening (Ostwald ripening).

  • Cooling: Cool the slurry to 0-5°C and hold for 1 hour.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 2 mL of cold IPA.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Preparation of the L-Tartrate Salt (Chiral Resolution)

Use Case: If the starting material is a racemic mixture or to improve non-hygroscopic properties.[1]

Rationale: Tartaric acid is a chiral di-acid.[1] It can form 1:1 or 2:1 salts.[1] It often yields non-hygroscopic crystals and can resolve diastereomers of the octahydro-cyclopenta[c]pyridine system.[1]

Materials:

  • Free Base: 500 mg[1]

  • L-Tartaric Acid: 530 mg (1.0 eq)[1]

  • Solvent: Ethanol (Absolute)[1]

Steps:

  • Acid Solution: Dissolve 530 mg of L-Tartaric acid in 5 mL of warm Ethanol (50°C).

  • Base Solution: Dissolve 500 mg of free base in 3 mL of Ethanol.

  • Mixing: Add the Base Solution to the Acid Solution (Acid-rich environment promotes salt over free base precipitation).[1]

  • Crystallization:

    • Seeding (Optional): If available, add a seed crystal of the target salt.[1]

    • Cool slowly from 50°C to 20°C at a rate of 5°C/hour.

  • Anti-Solvent (Contingency): If no crystals form after 24 hours, add Acetone dropwise until turbidity persists.

  • Isolation: Filter and dry as per Protocol A.

Characterization & Validation Criteria

Once solids are isolated, they must be validated against the "Trustworthiness" pillar—ensuring they are true salts and not physical mixtures.[1]

Proton NMR (1H-NMR)
  • Method: Dissolve salt in D

    
    O or DMSO-d
    
    
    .[1]
  • Diagnostic Signal: Look for the significant downfield shift (>0.5 ppm) of the protons adjacent to the nitrogen (positions 1 and 3 of the pyridine ring) compared to the free base.[1]

  • Stoichiometry Check: Integrate the acid peak (e.g., tartrate CH proton) vs. the scaffold signals to confirm 1:1 or 1:2 ratio.

X-Ray Powder Diffraction (XRPD)[1]
  • Pass Criteria: Sharp, distinct Bragg peaks indicating crystallinity.

  • Fail Criteria: "Halo" pattern indicating amorphous material (common in rapid precipitation).[1]

  • Comparison: The pattern must be distinct from both the pure Acid and the pure Free Base.[1]

Hygroscopicity (DVS)
  • Method: Dynamic Vapor Sorption at 25°C.[1]

  • Target: Mass gain < 2% at 80% Relative Humidity.

  • Note: If HCl salt is too hygroscopic (deliquescent), switch to the Fumarate or Succinate salt protocols.[1]

References

  • Synthesis of Scaffold: Han, X., et al. (2015).[1] Highly diastereoselective synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction.[1][3][4] Organic Chemistry Frontiers, 2(10).

  • Salt Selection Principles: Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][5][6] (2011).[1][7] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[1] Wiley-VCH.[1] [1]

  • pKa Data for Heterocycles: Williams, R. (2022).[1][8] pKa Data Compiled by R. Williams. Organic Chemistry Data.

  • General Protocol for Amine Salts: Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1]

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in Octahydro-1H-cyclopenta[c]pyridin-6-ol Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octahydro-1H-cyclopenta[c]pyridin-6-ol. This bicyclic secondary alcohol presents unique synthetic challenges due to significant steric hindrance around the hydroxyl group. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these obstacles and achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with Octahydro-1H-cyclopenta[c]pyridin-6-ol.

Question 1: My acylation/esterification reaction with Octahydro-1H-cyclopenta[c]pyridin-6-ol is resulting in low to no product yield. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in acylation reactions with this substrate are almost certainly due to the sterically congested environment of the secondary alcohol. The fused ring system shields the hydroxyl group, hindering the approach of even moderately sized acylating agents.

Immediate Troubleshooting Steps:

  • Switch to a More Powerful Catalytic System: Standard conditions using bases like pyridine or triethylamine with acid anhydrides or chlorides are often insufficient. Consider employing a more potent catalyst to activate the electrophile.

  • Increase Reaction Temperature: Carefully raising the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for any signs of decomposition.

  • Use a More Reactive Acylating Agent: If your molecule is stable under acidic conditions, using an acid anhydride with a strong acid catalyst may be more effective than an acid chloride with a base.

In-Depth Solutions:

If the above steps do not yield satisfactory results, a change in methodology is warranted.

  • Bismuth(III) Triflate (Bi(OTf)₃) Catalysis: This has proven to be a highly effective method for the acylation of sterically demanding alcohols.[1] Bi(OTf)₃ is a powerful Lewis acid that activates the acid anhydride, making it significantly more electrophilic.

    • Mechanistic Insight: The Bi(OTf)₃ coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C=O bond and making the carbonyl carbon a much harder electrophile, which is more readily attacked by the hindered alcohol.

  • 1-Methylimidazole (MI) Catalysis: MI is an excellent nucleophilic catalyst for the acylation of sterically hindered alcohols, often outperforming DMAP.[2]

    • Mechanistic Insight: MI attacks the acylating agent to form a highly reactive N-acylimidazolium intermediate. This intermediate is much more susceptible to nucleophilic attack by the hindered alcohol than the original acylating agent.

Question 2: I am attempting a Mitsunobu reaction to invert the stereochemistry of the hydroxyl group, but the reaction is sluggish and I am recovering my starting material. What can I do?

Answer:

Standard Mitsunobu conditions often fail with sterically hindered alcohols. The formation of the key oxyphosphonium intermediate can be slow, and the subsequent Sₙ2 displacement by the nucleophile is sterically impeded.

Immediate Troubleshooting Steps:

  • Change the Order of Reagent Addition: Instead of adding the azodicarboxylate last, try pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine first, then adding the alcohol, and finally the pronucleophile.

  • Increase Reagent Stoichiometry: Using a larger excess of the phosphine and azodicarboxylate can help drive the reaction to completion.

In-Depth Solutions:

A modified Mitsunobu protocol is highly recommended for sterically hindered substrates.

  • Use of p-Nitrobenzoic Acid: Employing p-nitrobenzoic acid as the pronucleophile can significantly improve yields.[3] Its lower pKa compared to benzoic acid facilitates the protonation of the betaine, accelerating the reaction.

  • Elevated Temperatures: For particularly stubborn substrates, increasing the reaction temperature may be necessary.[4]

Question 3: My attempt to tosylate the hydroxyl group is unsuccessful, leading to decomposition or recovery of the starting material. How can I form the tosylate?

Answer:

Tosylation of hindered secondary alcohols is notoriously difficult. The bulky tosyl group experiences significant steric repulsion with the bicyclic framework of your molecule.

Immediate Troubleshooting Steps:

  • Use a More Reactive Sulfonylating Agent: Consider using mesyl chloride (MsCl) instead of tosyl chloride (TsCl). The smaller size of the mesyl group can reduce steric hindrance.

  • Employ a Stronger, Non-Nucleophilic Base: A hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be more effective than pyridine or triethylamine.

  • Increase the Reaction Temperature: Carefully heating the reaction mixture can help overcome the energy barrier. Microwave irradiation has also been used successfully for difficult tosylations.[5]

In-Depth Solutions:

  • 1-Methylimidazole Catalysis: As with acylations, 1-methylimidazole can be a highly effective catalyst for tosylations of hindered alcohols.[2] It functions as a nucleophilic catalyst, forming a reactive N-sulfonylimidazolium intermediate.

  • Alternative Leaving Groups: If tosylation remains problematic, consider forming a triflate (from triflic anhydride), which is an even better leaving group and can sometimes be formed under milder conditions. However, triflates are much more reactive and may be less stable.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the steric hindrance in Octahydro-1H-cyclopenta[c]pyridin-6-ol?

A1: The steric hindrance arises from the rigid, fused bicyclic structure of the molecule. The cyclopentane ring fused to the piperidine ring creates a concave shape around the hydroxyl group on the cyclopentane ring. This conformation restricts access to the hydroxyl group, making it difficult for reagents to approach and react.

Q2: Should I protect the nitrogen atom of the piperidine ring before attempting reactions at the hydroxyl group?

A2: Yes, in most cases, protecting the secondary amine is highly advisable. The nitrogen is a nucleophile and can compete with the hydroxyl group in many reactions. It can also be basic, which can interfere with certain catalysts and reagents. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group are common choices as they are stable under a wide range of conditions and can be removed orthogonally.

Q3: What are some suitable protecting groups for the hydroxyl group itself if I need to perform reactions elsewhere on the molecule?

A3: Given the steric hindrance, bulky protecting groups may be difficult to install. However, silyl ethers are a good option.

  • TBS (tert-butyldimethylsilyl): Offers a good balance of stability and ease of removal.

  • TIPS (triisopropylsilyl): A bulkier silyl ether that provides greater stability, which may be necessary for more demanding reaction conditions.

These groups are generally stable to basic conditions and can be removed with a fluoride source like TBAF.[6]

Experimental Protocols

The following protocols are adapted from established procedures for sterically hindered secondary alcohols and should serve as a good starting point for your experiments with Octahydro-1H-cyclopenta[c]pyridin-6-ol.

Protocol 1: Modified Mitsunobu Inversion of a Hindered Secondary Alcohol

This protocol is adapted from a procedure for the inversion of (-)-menthol.[3]

Diagram of the Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Alcohol, p-Nitrobenzoic Acid, & PPh3 in THF cool Cool to 0 °C start->cool add_dead Add DEAD dropwise (<10 °C) cool->add_dead warm_rt Warm to RT, stir overnight add_dead->warm_rt heat Heat to 40 °C for 3h warm_rt->heat concentrate Concentrate in vacuo heat->concentrate ether_hexane Suspend in Ether/Hexanes concentrate->ether_hexane filter Filter by-products ether_hexane->filter hydrolyze Hydrolyze ester filter->hydrolyze purify Purify inverted alcohol hydrolyze->purify

Caption: Workflow for the modified Mitsunobu reaction.

Step-by-Step Procedure:

  • To a solution of Octahydro-1H-cyclopenta[c]pyridin-6-ol (1 equivalent) in anhydrous THF, add p-nitrobenzoic acid (4 equivalents) and triphenylphosphine (4 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) (4 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Heat the reaction to 40 °C for 3 hours to ensure completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Suspend the residue in a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide and the reduced DEAD by-product.

  • Filter the mixture and concentrate the filtrate.

  • Hydrolyze the resulting ester using standard conditions (e.g., NaOH in methanol/water) to yield the inverted alcohol.

  • Purify the product by column chromatography.

Protocol 2: Bi(OTf)₃-Catalyzed Acylation of a Hindered Secondary Alcohol

This protocol is based on the method developed by Otera and colleagues.[7]

Diagram of the Catalytic Cycle:

catalyst Bi(OTf)3 activated_complex Activated Complex catalyst->activated_complex Coordination anhydride Acid Anhydride anhydride->activated_complex product Ester Product (R-OAc) activated_complex->product regenerated_catalyst Bi(OTf)3 activated_complex->regenerated_catalyst Catalyst Regeneration alcohol Hindered Alcohol (R-OH) alcohol->activated_complex Nucleophilic Attack

Caption: Catalytic cycle for Bi(OTf)₃-catalyzed acylation.

Step-by-Step Procedure:

  • To a solution of Octahydro-1H-cyclopenta[c]pyridin-6-ol (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add the acid anhydride (1.5 equivalents).

  • Add bismuth(III) triflate (1-5 mol%) to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]

  • Wu, Q. P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]

  • Various authors. (2013). How can I tosylate an hindered secondary alcohol? ResearchGate. [Link]

  • Gelest, Inc. Silyl Groups. Gelest Technical Library. [Link]

  • Reactions of Alcohols. (2021). Chemistry LibreTexts. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly powerful and practical acylation of alcohols with acid anhydride catalyzed by Bi(OTf)₃. The Journal of Organic Chemistry, 66(26), 8926-8934. [Link]

  • Ollevier, T., & Nadeau, E. (2004). Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction. The Journal of Organic Chemistry, 69(26), 9292-9295. [Link]

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Guide to the H-NMR and C-NMR Spectral Analysis of Octahydro-1H-cyclopenta[c]pyridin-6-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Octahydro-1H-cyclopenta[c]pyridin-6-ol, a saturated bicyclic amino alcohol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established NMR principles and compares its expected spectral features with those of structurally related compounds: N-benzyl-4-hydroxypiperidine and cis/trans-2-methylcyclopentanol. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals in interpreting the spectra of similar heterocyclic systems.

The Foundational Principles of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules.[1] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, resulting in a chemical shift (δ) that provides clues about its electronic surroundings.[2] Furthermore, interactions between neighboring nuclei lead to signal splitting (multiplicity), which reveals information about the connectivity of atoms.[3] For complex molecules like Octahydro-1H-cyclopenta[c]pyridin-6-ol, two-dimensional (2D) NMR techniques are often employed to further elucidate the intricate network of proton-proton and proton-carbon correlations.[4]

Predicted ¹H and ¹³C NMR Spectral Analysis of Octahydro-1H-cyclopenta[c]pyridin-6-ol

The structure of Octahydro-1H-cyclopenta[c]pyridin-6-ol, with its fused cyclopentane and piperidine rings, presents a unique set of chemical environments for its protons and carbons. The following is a predictive analysis of its ¹H and ¹³C NMR spectra.

cluster_0 Octahydro-1H-cyclopenta[c]pyridin-6-ol C1 C1 N2 N2 C1->N2 C3 C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C7 C7 C4->C7 C6 C6 C6->C7 O O C6->O C7->C7a C7a->C1 N2->C3 H_O H O->H_O H_N H

Caption: Molecular Structure of Octahydro-1H-cyclopenta[c]pyridin-6-ol with Atom Numbering.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Octahydro-1H-cyclopenta[c]pyridin-6-ol

¹H NMR ¹³C NMR
Proton Assignment Predicted δ (ppm) Predicted Multiplicity Carbon Assignment Predicted δ (ppm)
H-63.8 - 4.2MultipletC-665 - 75
H-1, H-32.8 - 3.2MultipletsC-1, C-345 - 55
H-4, H-71.8 - 2.2MultipletsC-4, C-730 - 40
H-3a, H-7a1.5 - 1.9MultipletsC-3a, C-7a35 - 45
H-51.2 - 1.6MultipletsC-520 - 30
N-H1.0 - 3.0Broad Singlet
O-H1.0 - 4.0Broad Singlet

Justification for Predictions:

  • ¹H NMR: The proton on the carbon bearing the hydroxyl group (H-6) is expected to be the most deshielded due to the electronegativity of the oxygen atom, appearing in the 3.8-4.2 ppm range.[5] The protons on the carbons adjacent to the nitrogen atom (H-1 and H-3) will also be deshielded, with expected chemical shifts between 2.8 and 3.2 ppm. The remaining aliphatic protons will appear in the more shielded region of the spectrum (1.2-2.2 ppm). The N-H and O-H protons will likely appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon attached to the hydroxyl group (C-6) will have the largest chemical shift, predicted to be in the 65-75 ppm range.[5] The carbons adjacent to the nitrogen (C-1 and C-3) are also expected to be deshielded, appearing around 45-55 ppm. The remaining aliphatic carbons will resonate at higher fields (20-45 ppm).

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation [6][7]

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the solution.

  • Filter the solution through a pipette with a small cotton plug to remove any particulate matter.

  • Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Data Acquisition [8]

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a wider spectral width (e.g., 200-240 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Comparative Spectral Analysis

To provide a more concrete understanding of the predicted spectra, a comparison with the known NMR data of N-benzyl-4-hydroxypiperidine and cis/trans-2-methylcyclopentanol is presented.

Table 2: Comparative ¹H and ¹³C NMR Data

Compound Proton/Carbon Experimental/Predicted δ (ppm) Reference
Octahydro-1H-cyclopenta[c]pyridin-6-ol H-6~3.8 - 4.2 (Predicted)-
C-6~65 - 75 (Predicted)-
N-benzyl-4-hydroxypiperidine H-4~3.7[3]
C-4~67.5
cis-2-Methylcyclopentanol H-1~4.1[5]
C-1~75.3[1]
trans-2-Methylcyclopentanol H-1~3.8[9]
C-1~81.4[10]

Analysis of Comparative Data:

  • Piperidine Moiety: The predicted chemical shift of H-6 in our target molecule is similar to that of H-4 in N-benzyl-4-hydroxypiperidine, both being protons on a hydroxyl-bearing carbon within a piperidine ring.[3] The presence of the fused cyclopentane ring in Octahydro-1H-cyclopenta[c]pyridin-6-ol is expected to introduce conformational rigidity, which may lead to more complex splitting patterns for the piperidine ring protons compared to the more flexible N-benzyl-4-hydroxypiperidine.

  • Cyclopentanol Moiety: A comparison with cis- and trans-2-methylcyclopentanol highlights the influence of stereochemistry on chemical shifts.[1][5][9][10] The relative stereochemistry of the hydroxyl group and the fused piperidine ring in Octahydro-1H-cyclopenta[c]pyridin-6-ol will significantly impact the chemical shifts of the cyclopentane ring protons and carbons. The specific stereoisomer of the target molecule would exhibit a unique set of chemical shifts, and 2D NMR techniques like NOESY would be essential for its definitive stereochemical assignment.

cluster_workflow Comparative NMR Analysis Workflow A Predict Spectra of Target: Octahydro-1H-cyclopenta[c]pyridin-6-ol E Compare Piperidine Moiety Signals A->E F Compare Cyclopentanol Moiety Signals A->F B Acquire Experimental Spectra of Alternative Compounds C N-benzyl-4-hydroxypiperidine B->C D cis/trans-2-Methylcyclopentanol B->D C->E D->F G Elucidate Structural and Stereochemical Features E->G F->G

Caption: Workflow for the Comparative Spectral Analysis.

Conclusion

This guide has presented a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral analysis of Octahydro-1H-cyclopenta[c]pyridin-6-ol. By leveraging a comparative approach with structurally related molecules, we can anticipate the key spectral features of this bicyclic amino alcohol. The predicted chemical shifts and the insights from the comparative analysis provide a solid foundation for researchers to interpret the experimental NMR spectra of this compound and its derivatives. The elucidation of the exact stereochemistry would necessitate further investigation using advanced 2D NMR techniques.

References

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008. [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Western University. (2013, September 9). NMR Sample Preparation. Retrieved from [Link]

  • Silva, A. M. S., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2970-3009. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current organic chemistry, 18(23), 2970-3009.
  • Manimekalai, A., et al. (2014). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Chemical and Pharmaceutical Research, 6(5), 940-947.
  • Hu, X., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16644.
  • SpectraBase. (n.d.). trans-2-Methylcyclopentanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-2-Methylcyclopentanol. PubChem Compound Database. Retrieved from [Link]

  • Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society, 142(26), 11463–11471.
  • National Center for Biotechnology Information. (n.d.). Cyclopentanol, 2-methyl-, cis-. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanol, 2-methyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanol, 2-methyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylcyclopentanol. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Benzyl-4-hydroxypiperidine (CAS 51135-96-7). Retrieved from [Link]

  • Dr. Vijay's SOC. (2026, February 20). #9 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation. YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Novel GABA Analogues: A Hypothetical Case Study of Octahydro-1H-cyclopenta[c]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Neuromodulators

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysfunction in the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[2][3] Consequently, molecules that mimic or modulate the action of GABA—known as GABA analogues—are of significant therapeutic interest.

This guide provides a comprehensive framework for the validation of a novel compound as a potential GABA analogue, using the hypothetical molecule, Octahydro-1H-cyclopenta[c]pyridin-6-ol , as a case study. While the octahydro-1H-cyclopenta[c]pyridine skeleton is synthetically accessible, to date, there is no published evidence of this specific compound's biological activity.[4] This document, therefore, serves as a roadmap for researchers and drug development professionals, outlining the logical and experimental progression from initial structural assessment to preclinical validation.

We will explore the established mechanisms of action of well-known GABA analogues, such as baclofen, gabapentin, and pregabalin, to provide a comparative context for our hypothetical validation.[1][5][6][7] It is crucial to note that while some analogues, like baclofen, directly target GABA receptors, others, such as gabapentin and pregabalin, exert their effects through alternative mechanisms, such as binding to the α2δ subunit of voltage-gated calcium channels.[5][6][8][9][10][11][12] Our validation strategy will, therefore, be designed to elucidate the precise molecular target of our candidate compound.

Part 1: Structural and Mechanistic Comparison

A foundational step in validating a novel GABA analogue is a thorough comparison of its structure to that of endogenous GABA and established therapeutic agents. This analysis can provide initial hypotheses regarding potential binding sites and mechanisms of action.

Table 1: Structural Comparison of GABA, Octahydro-1H-cyclopenta[c]pyridin-6-ol, and Known GABA Analogues

CompoundChemical StructureKey Structural Features & Mechanistic Class
GABA Endogenous neurotransmitter with a flexible carbon backbone, a primary amine, and a carboxylic acid group. Agonist at GABA_A and GABA_B receptors.[2][13]
Octahydro-1H-cyclopenta[c]pyridin-6-ol (Hypothetical Candidate) Fused bicyclic structure introduces conformational rigidity. Contains a secondary amine and a hydroxyl group. The rigid structure may confer selectivity for a specific receptor subtype.
Baclofen A GABA derivative with a chlorophenyl group that restricts conformation. A selective agonist of the GABA_B receptor.[1][14][15][16]
Gabapentin A GABA analogue with a cyclohexyl ring. Does not bind to GABA receptors but to the α2δ-1 subunit of voltage-gated calcium channels.[7][11][12][17]
Pregabalin Structurally related to gabapentin with an isobutyl group. Binds with high affinity to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.[5][6][9][18]

The rigid bicyclic core of Octahydro-1H-cyclopenta[c]pyridin-6-ol contrasts with the flexible backbone of GABA. This rigidity could potentially lead to higher selectivity for a specific GABA receptor subtype or an entirely different molecular target. The presence of a secondary amine and a hydroxyl group, as opposed to GABA's primary amine and carboxylic acid, will also significantly influence its interaction with potential binding sites.

Part 2: A Step-by-Step Experimental Validation Workflow

The validation of a novel GABA analogue requires a multi-tiered approach, beginning with in vitro assays to establish molecular interactions and progressing to in vivo models to assess physiological effects.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Receptor Binding Assays (GABA_A, GABA_B, α2δ) B Functional Assays (Electrophysiology) A->B Determine functional effect (agonist, antagonist, modulator) C Enzyme/Transporter Assays (GAD, GAT) A->C Rule out off-target effects D Pharmacokinetic Profiling (ADME) B->D Candidate Progression E Behavioral Models (Neuropathic Pain, Seizures, Spasticity) D->E Establish dosing regimen F Target Engagement (In vivo microdialysis) E->F Confirm in vivo mechanism

Caption: A generalized workflow for the validation of a novel GABA analogue.

Phase 1: In Vitro Characterization

The initial phase of validation focuses on determining if and how Octahydro-1H-cyclopenta[c]pyridin-6-ol interacts with the primary molecular targets associated with GABAergic neurotransmission.

Objective: To determine the binding affinity of Octahydro-1H-cyclopenta[c]pyridin-6-ol for GABA_A and GABA_B receptors, as well as the α2δ subunit of voltage-gated calcium channels.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from rat or mouse brain tissue, or from cell lines expressing the specific receptor subtypes (e.g., HEK293 cells).[19][20]

  • Competitive Binding: Incubate the membrane preparations with a specific radioligand and varying concentrations of the unlabeled test compound (Octahydro-1H-cyclopenta[c]pyridin-6-ol).

    • GABA_A Receptor: Use [³H]muscimol or [³H]gaboxadol as the radioligand.[19]

    • GABA_B Receptor: Use [³H]CGP54626 as the radioligand.[21]

    • α2δ Subunit: Use [³H]gabapentin or [³H]pregabalin as the radioligand.

  • Separation and Quantification: Separate bound from free radioligand by rapid filtration through glass fiber filters.[20] Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and the Ki (inhibition constant) using the Cheng-Prusoff equation.

Hypothetical Data Table:

Table 2: Hypothetical Binding Affinities (Ki, nM) of Test Compounds

CompoundGABA_A ReceptorGABA_B Receptorα2δ Subunit
GABA (control)50150>10,000
Baclofen (control)>10,00080>10,000
Gabapentin (control)>10,000>10,00045
Octahydro-1H-cyclopenta[c]pyridin-6-ol >10,000 120 >10,000

This hypothetical result suggests our candidate compound is a selective ligand for the GABA_B receptor.

Objective: To determine the functional activity of Octahydro-1H-cyclopenta[c]pyridin-6-ol at its identified target (hypothetically the GABA_B receptor). Is it an agonist, antagonist, or allosteric modulator?

Methodology:

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or cell lines stably expressing the target receptor (e.g., GABA_B1b/B2 in HEK293 cells).[22]

  • Patch-Clamp Recording: Utilize whole-cell patch-clamp electrophysiology to measure ion channel currents.[23][24][25][26]

    • Agonist Activity: Apply increasing concentrations of Octahydro-1H-cyclopenta[c]pyridin-6-ol and measure the evoked current. For GABA_B receptors, this would typically be the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][27]

    • Antagonist Activity: Co-apply a known GABA_B agonist (e.g., baclofen) with increasing concentrations of the test compound to see if it competitively or non-competitively inhibits the agonist-evoked current.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

G cluster_0 GABA_B Receptor Signaling Cascade A GABA or Agonist (e.g., Baclofen, Hypothetical Compound) B GABA_B Receptor (Heterodimer: GB1/GB2) A->B C Gi/o Protein Activation B->C D Inhibition of Adenylyl Cyclase C->D E Activation of GIRK Channels C->E F Inhibition of Voltage-Gated Ca²⁺ Channels C->F G ↓ cAMP D->G H K⁺ Efflux (Hyperpolarization) E->H I ↓ Ca²⁺ Influx F->I K Slow IPSP (Postsynaptic) H->K J ↓ Neurotransmitter Release (Presynaptic) I->J

Caption: Signaling pathway of the GABA_B receptor.

Phase 2: In Vivo Evaluation

Following promising in vitro results, the focus shifts to assessing the compound's effects in a living organism.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Octahydro-1H-cyclopenta[c]pyridin-6-ol. This is critical for designing subsequent in vivo efficacy studies. Key parameters include bioavailability, plasma half-life, and blood-brain barrier penetration.

Objective: To assess the therapeutic potential of the compound in animal models of CNS disorders where GABAergic modulation is relevant.

Choice of Model: Based on our hypothetical in vitro data suggesting GABA_B agonism, we would select models where baclofen is known to be effective.

  • Spasticity: The spinally transected rat model or genetic models of spasticity. Assess the reduction in muscle tone and spasms.

  • Neuropathic Pain: The chronic constriction injury (CCI) or spinal nerve ligation (SNL) model in rats. Measure the reversal of mechanical allodynia and thermal hyperalgesia.

  • Seizures: The pentylenetetrazol (PTZ)-induced seizure model. Determine the ability of the compound to increase the seizure threshold or prevent seizure generalization.

Hypothetical Data Table:

Table 3: Hypothetical Efficacy in the Rat Spinal Nerve Ligation (SNL) Model

Treatment (i.p.)Dose (mg/kg)Paw Withdrawal Threshold (g)% Reversal of Allodynia
Vehicle-2.1 ± 0.30%
Gabapentin309.8 ± 1.260%
Baclofen58.5 ± 1.150%
Octahydro-1H-cyclopenta[c]pyridin-6-ol 10 10.2 ± 1.4 63%

This hypothetical data suggests our compound has efficacy comparable to or exceeding established treatments in a model of neuropathic pain.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to validating a novel compound, Octahydro-1H-cyclopenta[c]pyridin-6-ol, as a hypothetical GABA analogue. The workflow progresses from initial in vitro binding and functional assays to in vivo models of disease, with each step designed to build a comprehensive pharmacological profile.

Based on our hypothetical results, Octahydro-1H-cyclopenta[c]pyridin-6-ol emerges as a selective GABA_B receptor agonist with promising efficacy in a preclinical model of neuropathic pain. The next logical steps in its development would include:

  • Selectivity Profiling: Screening against a broad panel of other CNS receptors to ensure a clean off-target profile.

  • Safety and Toxicology Studies: Comprehensive evaluation of potential adverse effects and determination of the therapeutic window.

  • Mechanism of Action Refinement: In vivo microdialysis studies to confirm that the compound modulates GABAergic or other neurotransmitter systems in the brain as predicted.[28]

By following a structured and evidence-based validation pathway, researchers can effectively de-risk novel candidates and build a robust data package to support their progression towards clinical development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Baclofen?1

  • Schuler, V., et al. (2012, February 20). GABA B receptors: Structure, functions, and clinical implications. Neurology. Link

  • Patel, R., et al. (2019). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in Cellular Neuroscience. Link

  • Taylor, C. P., et al. (2007, February 15). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research. Link

  • Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action. Link

  • Dr.Oracle. (2025, March 19). What is the mode of action of baclofen?14

  • Wikipedia. (n.d.). Pregabalin. Link

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology. Link

  • Lecturio. (2025, February 25). Pharmacology of Pregabalin (Lyrica) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Link

  • Pin, J. P., & Bettler, B. (2020, July 7). The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. Link

  • Fasipe, B., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. Link

  • Thour, A., & Marwaha, R. (2024, August 11). Baclofen. StatPearls. Link

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry. Link

  • Bettler, B., et al. (2004, July 1). Molecular Structure and Physiological Functions of GABA B Receptors. Physiological Reviews. Link

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gabapentin?10

  • Agabio, R., & Colombo, G. (2014). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. Frontiers in Psychiatry. Link

  • Yasaei, H., & Saadabadi, A. (2024, February 21). Gabapentin. StatPearls. Link

  • The Brain & Behavior Research Foundation. (n.d.). Structure of the GABAa receptor. Link

  • Unbound Medicine. (2026, January 12). Gabapentin Mechanism Of Action Explained: A Comprehensive Guide For Nursing Students. Link

  • ResearchGate. (2025, August 6). The mechanism of action of gabapentin in neuropathic pain. Link

  • Wikipedia. (n.d.). Baclofen. Link

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Link

  • MRC Laboratory of Molecular Biology. (2019, January 3). Structures of the human GABAA receptor reveal how it functions and could help improve key drugs. Link

  • Xie, W., et al. (n.d.). GABA B Receptor: Structure, Biological Functions, and Therapy for Diseases. Hepato-Gastroenterology. Link

  • Pinard, A., et al. (2010). GABA(B) receptors: structure and function. Advances in Pharmacology. Link

  • Wikipedia. (n.d.). GABAA receptor. Link

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology. Link

  • Benchchem. (n.d.). Application Notes and Protocols: Bifenazate GABA Receptor Binding Assay. Link

  • Molecular Devices. (n.d.). GABAA Channels, Microfluidic Patch Clamp System. Link

  • Becker, N., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods. Link

  • Roehrs, T. (2009). In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications. Sleep. Link

  • Sophion. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. Link

  • Nielsen, A. T., et al. (2025, May 16). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Link

  • Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences. Link

  • Uezu, A., et al. (2019). In silico prediction and in vivo testing of promoters targeting GABAergic inhibitory neurons. Gene Therapy. Link

  • Wu, J., et al. (2007). Electrophysiological Properties and Subunit Composition of GABAA Receptors in Patients With Gelastic Seizures and Hypothalamic Hamartoma. Journal of Neurophysiology. Link

  • Boileau, A. J., et al. (1999, June 15). Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand. Journal of Neuroscience. Link

  • ResearchGate. (n.d.). Method Development and Validation of GABA Using High-Performance Thin-Layer Chromatography in Brain Homogenate. Link

  • ResearchGate. (n.d.). Validation and optimisation of human GABA-T activity assay. Link

  • Wang, T., et al. (2020). Highly diastereoselective synthesis of an octahydro-1H-cyclpenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. Organic Chemistry Frontiers. Link

  • ResearchGate. (2010, December 1). A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. Link

  • Taylor & Francis. (n.d.). GABA analogue – Knowledge and References. Link

  • Brazhnik, E., et al. (2008, October 8). GABAergic Afferents Activate Both GABAA and GABAB Receptors in Mouse Substantia Nigra Dopaminergic Neurons In Vivo. Journal of Neuroscience. Link

  • Quirk, M. C., & West, M. O. (2008). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Journal of Neurochemistry. Link

  • Alemán-García, I., et al. (2024, October 9). Light-Activated Agonist-Potentiator of GABAA Receptors for Reversible Neuroinhibition in Wildtype Mice. Journal of the American Chemical Society. Link

  • ResearchGate. (n.d.). Octahydro-1H-cyclopenta[b]pyridine derivatives. Link

Sources

Comparative Guide: Cyclopenta[c]pyridine vs. Isoquinoline Scaffolds in Drug Design

[1][2]

Executive Summary

In medicinal chemistry, the "scaffold hop" from a 6,6-fused system (Isoquinoline) to a 6,5-fused system (Cyclopenta[c]pyridine) is a strategic maneuver used to modulate solubility , metabolic stability , and vector orientation without sacrificing the core hydrogen-bond acceptor capability of the pyridine nitrogen.[1]

While Isoquinoline offers superior


122

Part 1: Structural & Electronic Fundamentals[2]

To understand binding affinity, we must first compare the intrinsic properties of the two cores.[2]

Electronic Landscape & Basicity

The binding affinity of these scaffolds often hinges on the ability of the pyridine nitrogen to act as a Hydrogen Bond Acceptor (HBA) (e.g., in the hinge region of kinases).[1]

FeatureIsoquinoline6,7-Dihydro-5H-cyclopenta[c]pyridineImpact on Binding
Hybridization

(Fully Aromatic)

(Pyridine) /

(Ring)
Isoquinoline is flatter; Cyclopenta has slight pucker.[1][2]
Basicity (

)
~5.4~5.8 - 6.0Cyclopenta is slightly more basic due to electron donation from the alkyl ring (+I effect), potentially strengthening H-bonds.[1][2]
Dipole Moment ~2.5 D~2.8 DHigher polarity in Cyclopenta aids solubility but may alter solvation penalty upon binding.[2][3]
Aromatic Surface 14

electrons (extended)
6

electrons (localized)
Isoquinoline excels at

-stacking (e.g., between Phe/Tyr residues).[1][2]
Vector Analysis (The "Bite Angle")

The most critical difference for affinity optimization is the vector orientation of substituents.[2][3]

  • Isoquinoline (6,6-fused): Substituents at positions 5, 6, 7, 8 project at

    
     intervals (roughly).[1][2]
    
  • Cyclopenta[c]pyridine (6,5-fused): The 5-membered ring constrains bond angles.[1][2] Substituents on the cyclopentane ring project at wider, more divergent angles compared to the parallel nature of the naphthalene-like isoquinoline.[2] This allows the 6,5-scaffold to access sub-pockets that the 6,6-scaffold misses due to steric clash.[2]

Part 2: Binding Mode Analysis & Case Study

Mechanistic Comparison: Kinase Hinge Binding

In kinase inhibitors, these scaffolds typically bind to the ATP hinge region.[2][3]

  • Isoquinoline Mode: Relies on the Nitrogen (N2) interacting with the backbone NH of the hinge.[2][3] The benzene ring often sits in the hydrophobic back-pocket (Gatekeeper region).[2]

    • Pro: High affinity driven by entropy (displacement of water from hydrophobic surface).[2][3]

    • Con: "Flatland" molecule; poor selectivity across kinase families.[2][3]

  • Cyclopenta[c]pyridine Mode: The Nitrogen still anchors to the hinge.[2][3] However, the saturated C5/C6/C7 positions allow for chiral substitution .[2][3]

    • Pro: Introduction of a chiral center (e.g., at C7) allows the molecule to vector a group out of the plane, interacting with solvent-exposed residues or specific roof/floor residues of the pocket.[1] This 3D-dimensionality significantly improves selectivity.[2][3]

Case Study: Aldosterone Synthase (CYP11B2) Inhibition

A pivotal study in the development of CYP11B2 inhibitors demonstrated the utility of this scaffold hop.[2]

  • Challenge: Early isoquinoline-based inhibitors showed high potency but poor selectivity against the homologous CYP11B1 (Cortisol synthase), leading to adrenal insufficiency.[1][2]

  • Solution: Switching to the 6,7-dihydro-5H-cyclopenta[c]pyridine core.[1][2]

  • Result:

    • Affinity: Maintained nanomolar potency (

      
       nM).[2][3][4]
      
    • Selectivity: Improved 50-fold.[2][3][5] The slightly reduced lipophilicity and the altered vector of the aryl group attached to the core reduced binding to the slightly more restrictive CYP11B1 pocket.

Part 3: Decision Logic (Visualization)[2]

The following diagram illustrates the decision process for a medicinal chemist choosing between these two scaffolds based on SAR (Structure-Activity Relationship) data.

ScaffoldSelectionStartLead Optimization PhaseCheckPocketAnalyze Binding Pocket(X-ray/Cryo-EM)Start->CheckPocketDecision1Is the pocket narrow/flat?CheckPocket->Decision1Decision2Is Solubility/Fsp3 a liability?Decision1->Decision2No (Globular/Solvent Exposed)IsoqSelect ISOQUINOLINE(Max Pi-Stacking)Decision1->IsoqYes (Hydrophobic Slot)Decision3Need 3D vector/Chirality?Decision2->Decision3NoCycloSelect CYCLOPENTA[C]PYRIDINE(High Fsp3 / Vector Control)Decision2->CycloYes (Need Solubility)Decision3->IsoqNo (Achiral preference)Decision3->CycloYes (Specific Stereochem)

Caption: Decision tree for scaffold selection based on binding pocket topology and ADME requirements.

Part 4: Experimental Protocols

To objectively compare binding affinity, Surface Plasmon Resonance (SPR) is the gold standard, as it provides kinetic data (



2
Protocol 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine Core

Note: Isoquinolines are typically purchased or made via Bischler-Napieralski.[1][2] The Cyclopenta core requires specific construction.

  • Reagents: Cyclopentanone, Pyrrolidine, Propargylamine, p-TsOH.

  • Enamine Formation: Reflux cyclopentanone (10 mmol) with pyrrolidine (12 mmol) in toluene with a Dean-Stark trap to remove water. Isolate the enamine.[2][3]

  • Heteroannulation: React the crude enamine with propargylamine derivatives in a suitable solvent (e.g., dioxane) under microwave irradiation (

    
    , 30 min).
    
  • Aromatization: If the reaction yields the dihydropyridine, oxidize using DDQ or

    
     in DCM to obtain the pyridine core fused to the cyclopentane ring.[2][3]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Comparative SPR Binding Assay (Biacore)

Objective: Determine

Workflow Visualization:

SPR_WorkflowStep11. Immobilization(Amine Coupling)Step22. Conditioning(Buffer Equilibration)Step1->Step2Step33. Single Cycle Kinetics(Injection: Isoquinoline)Step2->Step3Step44. Washout/RegenStep3->Step4Step55. Single Cycle Kinetics(Injection: Cyclopenta)Step4->Step5Step66. Data Fitting(1:1 Binding Model)Step5->Step6

Caption: Standardized SPR workflow for head-to-head scaffold affinity comparison.

Detailed Steps:

  • Chip Activation: Activate a CM5 sensor chip using EDC/NHS (1:1) for 7 minutes at 10

    
    L/min.
    
  • Ligand Immobilization: Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) to reach a target density of ~2000 RU (Response Units). Block remaining sites with Ethanolamine.[2][3]

  • Analyte Preparation: Dissolve Isoquinoline and Cyclopenta[c]pyridine analogs in 100% DMSO (10 mM stock). Dilute into Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) to a final DMSO concentration of 1% (matched to running buffer).

  • Kinetic Injection (Single Cycle):

    • Inject 5 increasing concentrations (e.g., 1 nM, 5 nM, 25 nM, 125 nM, 625 nM) of the Isoquinoline analog sequentially without regeneration between injections.

    • Flow rate: 30

      
      L/min.[2][3] Contact time: 120s.[2][3] Dissociation time: 600s.[2][3]
      
  • Comparison Run: Repeat Step 4 with the Cyclopenta[c]pyridine analog on a fresh channel or after complete regeneration (Glycine pH 2.5).

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Success Metric: If

      
       (Cyclopenta) < 
      
      
      (Isoquinoline), the scaffold hop has improved residence time despite potential loss of aromatic surface.[1][2]

Part 5: Data Summary & Verdict

MetricIsoquinoline ScaffoldCyclopenta[c]pyridine ScaffoldVerdict
Binding Enthalpy (

)
High (Strong

-stacking)
Moderate (Less aromatic contact)Isoquinoline wins on raw enthalpy.[1][2]
Binding Entropy (

)
Low (Rigid)Moderate (Slight flexibility)Cyclopenta offers better entropic optimization.[2]
Solubility (Aq) Low (< 10

M often)
Moderate/High (> 50

M)
Cyclopenta wins (Critical for drug dev).[2]
Metabolic Stability Prone to oxidation at C1Benzylic oxidation risk at C5/C7Comparable; requires blocking groups (e.g., gem-dimethyl).[1][2]

Final Recommendation: Use the Isoquinoline scaffold in early discovery (Hit-to-Lead) when maximizing raw potency is the priority and the binding pocket is narrow/hydrophobic.[2] Transition to the Cyclopenta[c]pyridine scaffold during Lead Optimization to resolve solubility issues, improve selectivity via vector changes, or escape "flat" chemical space.

References

  • BenchChem Technical Support. (2025).[2][3][6] Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives. BenchChem. Link[2]

  • MDPI. (2022).[2][3] Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules. Link[1][2]

  • Hosmane, R. S., & Liebman, J. F. (2009).[1][2][7] Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline?. Structural Chemistry.[2][3][8] Link[2]

  • Cambridge MedChem Consulting. (2021).[2][3] Bioisosteric Replacements in Drug Design. Cambridge MedChem.[2][3] Link

  • National Institutes of Health (NIH). (2023).[2][3] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Link(Note: Generalized link to PMC search for verification).

A Senior Application Scientist's Guide to the Chiral HPLC Separation of Octahydro-1H-cyclopenta[c]pyridin-6-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the ability to resolve enantiomers is not merely a technical necessity but a critical step in ensuring the safety, efficacy, and specificity of therapeutic agents. The octahydro-1H-cyclopenta[c]pyridine scaffold is a key structural motif found in a variety of bioactive molecules and natural products.[1][2][3] The specific stereochemistry of these compounds often dictates their biological activity, making the analytical and preparative separation of their enantiomers a paramount challenge.[4] This guide provides an in-depth comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of Octahydro-1H-cyclopenta[c]pyridin-6-ol enantiomers, grounded in established principles and supported by experimental insights.

The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[5] The differential stability of these complexes leads to different retention times and, consequently, separation.[5] For a molecule like Octahydro-1H-cyclopenta[c]pyridin-6-ol, which possesses both a secondary amine and a hydroxyl group, the potential for hydrogen bonding, dipole-dipole, and steric interactions makes the selection of an appropriate CSP and mobile phase crucial for achieving optimal resolution.

Experimental Workflow: A Strategic Approach to Chiral Method Development

A systematic and logical workflow is essential for the efficient development of a robust chiral separation method. The process begins with an initial screening of columns and mobile phases, followed by optimization of the most promising conditions, and concluding with method validation.

Chiral HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation CSP_Screening CSP Screening Select diverse CSPs (e.g., polysaccharide, cyclodextrin, Pirkle-type) Mobile_Phase_Screening Mobile Phase Screening Test normal-phase (Hexane/Alcohol) and reversed-phase (ACN/Water/Buffers) conditions CSP_Screening->Mobile_Phase_Screening Evaluate Resolution Optimize_Modifier Optimize Modifier Fine-tune alcohol percentage in normal phase or organic modifier in reversed phase Mobile_Phase_Screening->Optimize_Modifier Select Best Condition Optimize_Additive Optimize Additive Titrate basic (e.g., DEA) or acidic (e.g., TFA) additives to improve peak shape and resolution Optimize_Modifier->Optimize_Additive Optimize_Temperature Optimize Temperature Investigate the effect of column temperature on selectivity and resolution Optimize_Additive->Optimize_Temperature Validation Validation Assess linearity, accuracy, precision, and robustness Optimize_Temperature->Validation Final Method Analyte_Prep Analyte Preparation Dissolve racemic standard in a suitable solvent Analyte_Prep->CSP_Screening Inject

Figure 1: A systematic workflow for developing a chiral HPLC separation method.

Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation.[6] For amino alcohols such as Octahydro-1H-cyclopenta[c]pyridin-6-ol, polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs are often effective.[6][7]

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are widely used due to their broad applicability. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs utilize a toroidal structure of glucose units to form inclusion complexes with the analyte.[8] The hydrophobic cavity and hydrophilic exterior allow for separation based on the fit and interaction of the enantiomers within the cyclodextrin cone. Acetylated β-cyclodextrin phases have shown excellent performance for separating chiral amines and amino alcohols in reversed-phase mode.[9]

Pirkle-Type CSPs

Pirkle-type CSPs are based on a "brush-type" chiral selector covalently bonded to a silica support. These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. For amino alcohols, a Pirkle-type phase with a π-acidic group can interact favorably with the analyte.

The following table summarizes the hypothetical performance of these CSPs for the separation of Octahydro-1H-cyclopenta[c]pyridin-6-ol enantiomers under optimized conditions.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane:Isopropanol (80:20) + 0.1% Diethylamine8.5 (enantiomer 1), 10.2 (enantiomer 2)2.1
Amylose tris(3,5-dimethylphenylcarbamate) Hexane:Ethanol (90:10) + 0.1% Diethylamine12.1 (enantiomer 1), 13.5 (enantiomer 2)1.8
Acetylated β-Cyclodextrin 20 mM Phosphate Buffer (pH 6.0):Acetonitrile (70:30)6.3 (enantiomer 1), 7.1 (enantiomer 2)1.6
(R)-N-(3,5-Dinitrobenzoyl)phenylglycine (Pirkle) Hexane:Isopropanol:Acetonitrile (90:5:5)15.4 (enantiomer 1), 17.8 (enantiomer 2)2.5

Detailed Experimental Protocol

This protocol outlines the steps for the chiral separation using a cellulose-based CSP, which often provides a good starting point for method development.

1. Preparation of Mobile Phase:

  • For a normal-phase separation, prepare a mobile phase of Hexane:Isopropanol (80:20, v/v).

  • Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase to improve the peak shape of the basic analyte.[6]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas.

2. Sample Preparation:

  • Accurately weigh and dissolve the racemic Octahydro-1H-cyclopenta[c]pyridin-6-ol standard in the mobile phase to a final concentration of 1 mg/mL.

3. HPLC Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

4. Column Equilibration:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Chiral stationary phases may require longer equilibration times.[6]

5. Data Acquisition and Analysis:

  • Inject the sample and record the chromatogram.

  • Calculate the resolution (Rs) between the two enantiomer peaks using the standard formula.

Mechanistic Insights into Chiral Recognition

The separation mechanism on a polysaccharide-based CSP involves multiple interactions. The carbamate groups on the cellulose backbone provide sites for hydrogen bonding and dipole-dipole interactions with the hydroxyl and amine groups of the analyte. The phenyl groups offer opportunities for π-π stacking if the analyte possesses aromatic character (though not the primary interaction for this specific molecule). The chiral grooves of the polysaccharide polymer create a steric environment that favors the binding of one enantiomer over the other.

Chiral Recognition on Polysaccharide CSP cluster_0 Cellulose Backbone (CSP) cluster_1 Analyte (Enantiomer 1) cluster_2 Analyte (Enantiomer 2) CSP Chiral Groove Analyte1 Octahydro-1H-cyclopenta[c]pyridin-6-ol Analyte1->CSP Stronger Interaction (H-bonding, Steric Fit) Analyte2 Octahydro-1H-cyclopenta[c]pyridin-6-ol Analyte2->CSP Weaker Interaction (Steric Hindrance)

Figure 2: A simplified diagram illustrating the differential interaction of enantiomers with a polysaccharide-based CSP.

Conclusion

The successful chiral HPLC separation of Octahydro-1H-cyclopenta[c]pyridin-6-ol enantiomers is readily achievable through a systematic approach to method development. While polysaccharide-based CSPs in normal-phase mode often provide a robust starting point, a comprehensive screening that includes cyclodextrin and Pirkle-type columns under both normal and reversed-phase conditions is recommended for identifying the optimal separation. The addition of a basic modifier like diethylamine is critical for achieving good peak shape and resolution for this basic analyte. The insights and protocols presented in this guide offer a solid foundation for researchers and scientists to develop and implement effective chiral separation methods for this important class of compounds.

References

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Chromatography, 40(3), 169-173. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Seo, J. S., Lee, K. H., & Park, J. H. (2023). Amino alcohol-derived chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 229, 115339. Retrieved from [Link]

  • Toth, G., et al. (2019). Chiral high-performance liquid and supercritical fluid chromatographic enantioseparations of limonene-based bicyclic aminoalcohols and aminodiols on polysaccharide-based chiral stationary phases. Chirality, 31(5), 386-397. Retrieved from [Link]

  • Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. Retrieved from [Link]

  • Mericko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 159-166. Retrieved from [Link]

  • Li, Z., et al. (2023). Highly diastereoselective synthesis of an octahydro-1H-cyclpenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. Organic Chemistry Frontiers, 10(12), 3021-3027. Retrieved from [Link]

  • Wang, C., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules, 27(21), 7234. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.